molecular formula C11H13NO2 B13585250 (2R,3R)-3-phenylpyrrolidine-2-carboxylic acid

(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B13585250
M. Wt: 191.23 g/mol
InChI Key: VDEMEKSASUGYHM-NXEZZACHSA-N
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Description

(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring structure. This compound is notable for its stereochemistry, which plays a crucial role in its biological activity and chemical properties. The presence of a phenyl group attached to the pyrrolidine ring adds to its complexity and potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-phenylpyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl group. One common method is the asymmetric synthesis starting from chiral precursors. The reaction conditions often include the use of catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s chiral nature makes it valuable in studying enzyme interactions and protein binding.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which (2R,3R)-3-phenylpyrrolidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-phenylpyrrolidine-2-carboxylic acid: A stereoisomer with different biological activity.

    Pyrrolidine-2-carboxylic acid: Lacks the phenyl group, resulting in different chemical properties.

    3-phenylproline: Another chiral compound with a similar structure but different stereochemistry.

Uniqueness

(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the phenyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(2R,3R)-3-phenylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m1/s1

InChI Key

VDEMEKSASUGYHM-NXEZZACHSA-N

Isomeric SMILES

C1CN[C@H]([C@H]1C2=CC=CC=C2)C(=O)O

Canonical SMILES

C1CNC(C1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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